3,6-Dimethyl-9H-carbazole
Overview
Description
3,6-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C14H13N. It is a derivative of carbazole, characterized by the presence of two methyl groups at the 3 and 6 positions of the carbazole ring. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
- The primary targets of 3,6-Dimethyl-9H-carbazole are not well-documented in the literature. However, we know that carbazole derivatives exhibit antioxidant properties and can modulate endothelial nitric oxide (NO) production .
Target of Action
Mode of Action
Scientists continue to explore its applications in nanodevices, batteries, and other fields . 🌟
Biochemical Analysis
Biochemical Properties
3,6-Dimethyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or protecting against oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including liver toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps and intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the direct bromination of carbazole using N-Bromo succinimide, followed by methylation . Another method includes the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to introduce the methyl groups at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and methylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrocarbazoles.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3,6-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent electronic properties
Comparison with Similar Compounds
- 3,6-Dibromo-9H-carbazole
- 3,6-Di-tert-butyl-9H-carbazole
- 2,7-Dimethyl-9H-carbazole
Comparison: 3,6-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to 2,7-Dimethyl-9H-carbazole, it has a different conjugation length and bandgap energy, affecting its optoelectronic performance . The presence of methyl groups at the 3 and 6 positions also enhances its stability and reactivity compared to other derivatives .
Properties
IUPAC Name |
3,6-dimethyl-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNACKJNPFWWEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204559 | |
Record name | 9H-Carbazole, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-50-8 | |
Record name | 3,6-Dimethylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrophobicity of 3,6-Dimethyl-9H-carbazole-based materials affect perovskite solar cell performance?
A1: this compound is a key building block for materials like [4-(this compound-9-yl)butyl]phosphonic acid (Me-4PACz). While Me-4PACz self-assembled monolayers (SAMs) show promise in perovskite solar cells [], their inherent hydrophobicity can hinder the formation of a uniform perovskite layer, crucial for efficient device function. This non-uniformity arises from the poor interaction between the hydrophobic Me-4PACz and the perovskite precursor solution. []
Q2: Can the challenges posed by the hydrophobicity of this compound-based materials be addressed to improve perovskite solar cell efficiency?
A2: Yes, researchers have found that incorporating a specific ratio of a conjugated polyelectrolyte, poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium-propyl-2,7-fluorene)-alt-2,7-(9,9dioctylfluorene)dibromide (PFN-Br), with Me-4PACz can mitigate the negative impact of hydrophobicity []. This strategic mixing, termed Pz:PFN, allows PFN-Br to interact with the perovskite's A-site cation, promoting a more uniform and crystalline perovskite layer. This improved morphology, coupled with PFN-Br's ability to tune the Me-4PACz work function, results in perovskite solar cells with enhanced open-circuit voltage and overall efficiency. []
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